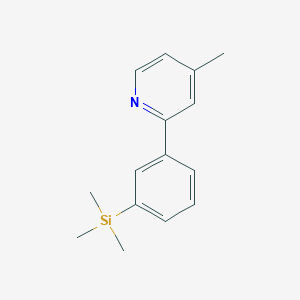
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- is an aromatic sulfonic acid derivative It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- typically involves the sulfonation of a suitable precursor One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfuric acid to introduce the sulfonic acid group
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes sulfonation, chlorination, nitration, and alkylation steps, each carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives with different oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the nitro and chlorine groups can engage in redox and substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the chlorine and nitro groups.
Benzenesulfonic acid, 3-chloro-4-methyl-: Contains one chlorine atom and a methyl group.
Benzenesulfonic acid, 2-nitro-4-methyl-: Contains a nitro group and a methyl group.
Uniqueness
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
CAS No. |
68368-41-2 |
|---|---|
Molecular Formula |
C7H5Cl2NO5S |
Molecular Weight |
286.09 g/mol |
IUPAC Name |
3,6-dichloro-4-methyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-3-2-4(8)7(16(13,14)15)6(5(3)9)10(11)12/h2H,1H3,(H,13,14,15) |
InChI Key |
UDOKNLFADJCCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)





